![molecular formula C18H15N3O5 B1240553 4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester](/img/structure/B1240553.png)
4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester
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Overview
Description
4-methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester is a methoxybenzoic acid.
Scientific Research Applications
Antimicrobial Activities
- A study by Bektaş et al. (2007) described the synthesis of derivatives including 4-methoxybenzaldehyde, which showed good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Cytotoxic Evaluation
- Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles, which included a focus on anticancer properties. Some of these compounds showed moderate cytotoxicity against certain cell lines (Adimule et al., 2014).
Chelating Properties
- Research by Varde and Acharya (2017) focused on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, indicating potential applications in this area (Varde & Acharya, 2017).
X-ray Powder Diffraction Data
- Wang et al. (2017) provided X-ray powder diffraction data for a related compound, highlighting its significance as an intermediate in the synthesis of medical applications (Wang et al., 2017).
Antibacterial Activity
- Tomma et al. (2019) synthesized novel Schiff S-Bases compounds containing oxadiazole rings and tested their antibacterial activities, finding significant activity against certain bacteria strains (Tomma et al., 2019).
Synthesis and Reactions
- The synthesis and reactions of related compounds have been explored in studies, such as the work by Yu (2008) and Beck et al. (1988), which detail the chemical synthesis processes and potential applications of these compounds in various fields (Yu, 2008); (Beck et al., 1988).
Insecticidal Activity
- Mohan et al. (2004) synthesized 1,3,4-oxadiazole derivatives showing low insecticidal activity against crop pests, suggesting potential use in agricultural pest control (Mohan et al., 2004).
Anticancer Evaluation
- Bekircan et al. (2008) conducted a study on the synthesis and anticancer evaluation of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, indicating their potential in cancer research (Bekircan et al., 2008).
properties
Molecular Formula |
C18H15N3O5 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H15N3O5/c1-24-14-9-7-13(8-10-14)17(23)25-11-15(22)19-18-21-20-16(26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,21,22) |
InChI Key |
AYKQKPBFFIQBFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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